Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a thiophene ring with a furan ring, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the furan ring and the chloroacetyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, leading to a variety of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiophene and furan rings may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-[(chloroacetyl)amino]-4-(2-furyl)thiophene-3-carboxylate: Similar structure but with a different furan substitution pattern.
Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-thienyl)thiophene-3-carboxylate: Contains a thiophene ring instead of a furan ring. These comparisons highlight the unique combination of the furan and thiophene rings in this compound, which may contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4-(5-methylfuran-2-yl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S/c1-3-19-14(18)12-9(10-5-4-8(2)20-10)7-21-13(12)16-11(17)6-15/h4-5,7H,3,6H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXQOUSIXFNKLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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